Glycoluril-formaldehyde

Description

Contextualization of Glycoluril-Formaldehyde (B14462640) within Amino Resin Chemistry

Amino resins are a class of thermosetting polymers formed by the reaction of an aldehyde, typically formaldehyde (B43269), with a compound containing an amino (-NH2) group. free.frresitan.net The most prominent members of this family are urea-formaldehyde (UF) and melamine-formaldehyde (MF) resins, which together account for the vast majority of the amino resin market and are used extensively as adhesives for wood products like plywood and particleboard. free.frresitan.net

This compound (GF) resins represent a more specialized segment within this class. Unlike the simpler structures of urea (B33335) and melamine (B1676169), the rigid, cyclic nature of the glycoluril (B30988) molecule provides a unique foundation for the resulting polymer. This structure leads to resins that offer greater flexibility at similar cross-linking densities compared to other amino resins. aip.org Consequently, coatings formulated with this compound resins exhibit improved chemical resistance, hardness, and adhesion, particularly to metal substrates. aip.org

The reaction chemistry involves two main stages, similar to other amino resins: methylolation (the addition of formaldehyde) and condensation (polymerization). free.fr However, the tetrafunctional nature of glycoluril allows for a more complex and densely cross-linked network. A key advantage of glycoluril-based systems is the lower emission of formaldehyde during the curing process compared to traditional UF and MF resins, a significant factor driving their adoption in modern formulations. vulcanchem.comaip.org

Table 1: Comparative Properties of Major Amino Resins

| Property | This compound | Melamine-Formaldehyde | Urea-Formaldehyde | Benzoguanamine-Formaldehyde |

| Flexibility | High free.fr | Moderate | Low | Good free.fr |

| Adhesion | Excellent aip.org | Good | Moderate | Excellent free.fr |

| UV Resistance | Good allnex.com | Good | Poor free.fr | Poor free.fr |

| Chemical Resistance | Excellent aip.org | Very Good resitan.net | Fair | Excellent (especially detergent) free.fr |

| Formaldehyde Release (during cure) | Low vulcanchem.comaip.org | Moderate | High | Moderate |

| Primary Applications | Coil & can coatings, industrial finishes polymeradd.co.thaip.org | Laminates, coatings, dinnerware resitan.net | Wood adhesives, particleboard free.fr | Appliance finishes, metal coatings free.fr |

Historical Development of this compound Research and Derivatives

While the fundamental chemistry of glycoluril has been known since the early 20th century, its application in formaldehyde resins gained traction later. researchgate.net Early research focused on harnessing its cross-linking potential. A significant milestone was the development of etherified derivatives, which greatly expanded the utility of these resins. By reacting the hydroxymethyl groups of tetramethylol glycoluril (the initial product of the this compound reaction) with alcohols like methanol (B129727) or butanol, researchers created alkylated resins. aip.orggoogle.com

These etherified this compound resins, such as tetramethoxymethyl glycoluril (TMMGU), exhibit enhanced solubility in organic solvents and improved compatibility with other polymer systems like acrylics and polyesters. vulcanchem.comgoogle.com This development was crucial for their use in high-solids and waterborne coatings. google.com Patents from the era describe methods to control the degree of etherification to produce resins with tailored properties, such as dimethoxy-methyl diethoxymethyl glycoluril (MEGU), which is soluble in both water and organic solvents. google.com This versatility allowed for the formulation of advanced coatings with high performance and better environmental profiles. Another historically significant, though less commercially applied, derivative is Behrend's polymer, an insoluble cross-linked network formed from the condensation of glycoluril with excess formaldehyde in a strong acid. vulcanchem.com

Current Research Directions and Significance of this compound Systems

Modern research on this compound systems is largely driven by demands for higher performance and sustainability. A primary focus is on further reducing or eliminating formaldehyde. This includes exploring the use of alternative, less toxic aldehydes like glyoxylic acid or developing more efficient curing mechanisms that minimize residual formaldehyde. vulcanchem.com Studies have also investigated the use of "green" catalysts, such as 1-hydroxyethylidene diphosphonic acid (HEDP), to produce glycoluril-melamine-formaldehyde resins with lower free formaldehyde content. mdpi.com

Another significant area of research is the modification of the glycoluril structure itself to create novel resins. For example, a patented method increases the functionality of the glycoluril monomer from four to eight by first reacting it with hydroxyl acetaldehyde, which effectively increases the cross-linking efficiency of the final resin. google.com There is also growing interest in using this compound as a functional additive in other materials. Recent studies have demonstrated its potential as a polymer modifier in cement, where it can fill pores and form a denser microstructure, leading to enhanced compressive and flexural strength and reduced water absorption. mdpi.comakjournals.com

The enduring significance of this compound systems lies in their ability to deliver high-end performance in demanding applications. They are critical components in automotive paints, industrial coatings, and can coatings, where durability and resistance are paramount. polymeradd.co.th Furthermore, their role as precursors in supramolecular chemistry for creating macrocyclic hosts like cucurbiturils highlights their versatility beyond traditional polymer applications. vulcanchem.comtandfonline.com Ongoing research continues to expand their utility, ensuring their relevance in the advancement of material science. aip.org

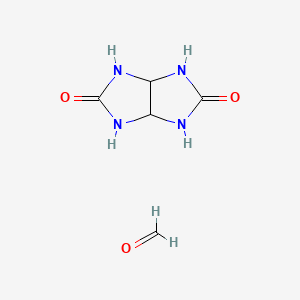

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

36833-16-6 |

|---|---|

Molecular Formula |

C5H8N4O3 |

Molecular Weight |

172.14 g/mol |

IUPAC Name |

1,3,3a,4,6,6a-hexahydroimidazo[4,5-d]imidazole-2,5-dione;formaldehyde |

InChI |

InChI=1S/C4H6N4O2.CH2O/c9-3-5-1-2(7-3)8-4(10)6-1;1-2/h1-2H,(H2,5,7,9)(H2,6,8,10);1H2 |

InChI Key |

NGFUWANGZFFYHK-UHFFFAOYSA-N |

Canonical SMILES |

C=O.C12C(NC(=O)N1)NC(=O)N2 |

Related CAS |

36833-16-6 68036-98-6 |

Origin of Product |

United States |

Synthetic Methodologies for Glycoluril Formaldehyde Systems

Condensation Reactions in Glycoluril-Formaldehyde (B14462640) Polymer Synthesis

The synthesis of this compound polymers is primarily achieved through condensation reactions. These reactions can be catalyzed by either acids or bases, with the specific conditions significantly influencing the final product.

Acid-Catalyzed this compound Condensation Processes

Acid-catalyzed condensation of glycoluril (B30988) and formaldehyde (B43269) is a fundamental method for producing various this compound structures, including the well-known cucurbit[n]urils. researchgate.netacs.org This process is typically carried out in strong aqueous acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at elevated temperatures. acs.orggoogleapis.com

The reaction proceeds through the formation of hydroxymethyl intermediates, which then undergo further condensation to form methylene (B1212753) bridges between glycoluril units. tandfonline.com The initial stage of the reaction, the acid-catalyzed condensation of glycoluril and formaldehyde, is rapid. acs.org Under acidic conditions, intermediates react quickly, even at room temperature, to form oligomers. acs.org

The type and concentration of the acid, as well as the reaction temperature, play a crucial role in determining the distribution of the resulting products. acs.org For instance, the synthesis of cucurbit[n]urils, which are macrocyclic compounds formed from repeating glycoluril units linked by methylene bridges, is highly dependent on these conditions. nih.gov The use of different acids can lead to varying yields of specific cucurbit[n]uril homologs (n = 5, 6, 7, 8, etc.). googleapis.comnih.gov For example, synthesis in HCl can yield a mixture of CB nih.gov, CB google.com, CB aip.org, and CB tandfonline.com, while using H₂SO₄ tends to predominantly yield CB google.com. nih.gov

At lower temperatures and with extended reaction times, tetracyclic diethers can be formed. tandfonline.com However, at temperatures above 50°C, the formation of oligomeric chains is favored. tandfonline.com These chains, if of an appropriate length, can then cyclize to form macrocyclic structures like cucurbit[n]urils. tandfonline.com The condensation of glycoluril with an excess of formaldehyde in concentrated hydrochloric acid leads to the formation of an insoluble cross-linked network known as Behrend's polymer.

The table below summarizes the effect of different acid catalysts on the product distribution in this compound condensation reactions.

| Acid Catalyst | Predominant Products | Reference |

| Hydrochloric Acid (HCl) | Mixture of cucurbit[n]urils (CB nih.gov, CB google.com, CB aip.org, CB tandfonline.com) | nih.gov |

| Sulfuric Acid (H₂SO₄) | Mainly cucurbit google.comuril (CB google.com) | nih.gov |

| Methanesulfonic Acid | Mixture of cucurbit[n]urils | mdpi.com |

Base-Catalyzed this compound Condensation Processes

Base-catalyzed condensation of glycoluril and formaldehyde is primarily utilized for the synthesis of methylol derivatives of glycoluril. google.com This reaction is typically carried out under alkaline conditions, with a pH range of 9-11. google.com The process involves the reaction of glycoluril with formaldehyde to generate tetramethylol glycoluril. google.com

This initial product, tetramethylol glycoluril, can then be further reacted, often under acidic conditions, with alcohols to produce alkoxymethyl glycoluril resins. google.com The degree of etherification can be controlled by adjusting the amount of alcohol used, leading to products like dimethoxy-methyl diethoxymethyl glycoluril and tetramethoxymethyl glycoluril. google.com

The synthesis of these resins involves a two-step process: first, the base-catalyzed formation of the tetramethylol intermediate, followed by an acid-catalyzed dehydration condensation with an alcohol. google.com

Influence of Reaction Conditions on this compound Product Distribution

The distribution of products in this compound reactions is highly sensitive to the reaction conditions. Key factors that influence the outcome include:

Temperature: Lower temperatures (e.g., room temperature) and longer reaction times in acid-catalyzed reactions can favor the formation of tetracyclic diethers. tandfonline.com Conversely, higher temperatures (above 50°C) promote the formation of oligomeric chains, which are precursors to macrocyclic products like cucurbit[n]urils. tandfonline.com In the synthesis of cucurbiturils, temperatures are typically above 75°C. googleapis.com

Acid Concentration: The concentration of the acid catalyst has a significant impact on the formation of cucurbit[n]urils. For example, these macrocycles are not produced in hydrochloric acid concentrations below 4M. acs.org

Reactant Concentrations: The ratio of glycoluril to formaldehyde is a critical parameter. For instance, starving the reaction of formaldehyde can lead to the formation of longer acyclic glycoluril oligomers. nih.gov

pH: The pH of the reaction medium is a determining factor in the type of product formed. Alkaline conditions (pH > 7) are used to produce tetramethylol glycoluril. vulcanchem.com Subsequent etherification of this intermediate is then carried out under acidic conditions. aip.org Low pH and low temperatures favor complete etherification. aip.org

Solvent: While aqueous media are common, the choice of solvent can influence the reaction.

The following table illustrates how different reaction conditions can lead to different this compound products.

| Reaction Condition | Resulting Product(s) | Reference(s) |

| Low Temperature, Long Reaction Time (Acid-catalyzed) | Tetracyclic diethers | tandfonline.com |

| High Temperature (>50°C) (Acid-catalyzed) | Oligomeric chains, Cucurbit[n]urils | tandfonline.com |

| Formaldehyde-starved Conditions | Acyclic glycoluril oligomers | nih.gov |

| Alkaline pH (>7) | Tetramethylol glycoluril | vulcanchem.com |

Synthesis of this compound Precursors and Oligomers

The synthesis of specific precursors and oligomers is a key strategy for achieving more controlled and targeted synthesis of complex this compound architectures.

Formation of Methylol Glycoluril Derivatives

Methylol glycoluril derivatives are important intermediates in the synthesis of various glycoluril-based products. The primary method for their formation is the base-catalyzed reaction of glycoluril with formaldehyde. google.com This reaction, conducted under alkaline conditions (pH > 7), results in the addition of hydroxymethyl (-CH₂OH) groups to the nitrogen atoms of the glycoluril ring, yielding tetramethylol glycoluril. vulcanchem.com

The stability of tetramethylol glycoluril is pH-dependent, as it can slowly release formaldehyde under acidic conditions. vulcanchem.com To create more stable derivatives for industrial applications, tetramethylol glycoluril is often etherified with alcohols in the presence of an acid catalyst. aip.orgvulcanchem.com This process involves the dehydration condensation of the hydroxyl groups with the alcohol, forming alkoxymethyl groups. google.com The extent of this etherification can be controlled by the reaction conditions, such as temperature and the amount of alcohol used. aip.org For example, reacting tetramethylol glycoluril with methanol (B129727) under acidic conditions produces tetramethoxymethyl glycoluril. aip.org

Synthesis of Acyclic Glycoluril Oligomers

Acyclic glycoluril oligomers are linear chains of glycoluril units linked by methylene bridges. These oligomers are of interest due to their potential as host molecules and as precursors for the synthesis of macrocyclic compounds like cucurbit[n]urils. muni.czmuni.cz

The synthesis of acyclic glycoluril oligomers can be achieved through the controlled condensation of glycoluril units. muni.cz One approach to favor the formation of longer acyclic oligomers, such as trimers to hexamers and even decamers, is to limit the amount of formaldehyde used in the reaction. nih.gov This "formaldehyde-starved" condition prevents the rapid cyclization that leads to cucurbit[n]urils. nih.gov

Another strategy involves using protecting groups to direct the condensation reaction and prevent uncontrolled polymerization. For instance, o-xylylene-protected glycoluril has been used as a building block for the synthesis of glycoluril oligomers. mdpi.com This allows for a more selective reaction at specific nitrogen atoms of the glycoluril ring. mdpi.com The synthesis of glycoluril dimers and trimers has been reported, demonstrating the ability to create discrete oligomeric structures. mdpi.communi.cz These acyclic oligomers can be further modified, for example, by attaching solubilizing groups to enhance their solubility in water. rsc.org

Controlled Oligomerization Strategies for this compound Structures

The synthesis of defined this compound oligomers is a critical step in creating larger, more complex supramolecular structures. Controlled oligomerization strategies focus on directing the condensation reaction between glycoluril and formaldehyde to produce specific chain lengths (e.g., dimers, trimers, hexamers) rather than an uncontrolled polymeric mixture. nih.govresearchgate.net The formation of these oligomers is understood to proceed through a step-growth cyclo-oligomerization process. researchgate.net

Key strategies for achieving controlled oligomerization involve the precise manipulation of reaction conditions. One of the most effective methods is adjusting the molar ratio of the reactants. While a 1:2 ratio of glycoluril to formaldehyde is typically used for a successful cucurbit[n]uril synthesis, using a reduced amount of formaldehyde (e.g., a 1:1 or 1:1.5 ratio) "starves" the reaction, leading to the formation of intermediate acyclic glycoluril oligomers. nih.govresearchgate.netrsc.org This approach allows for the isolation and characterization of various oligomers, from dimers to hexamers. nih.gov

Reaction temperature and duration also play a significant role. Lower temperatures and shorter reaction times tend to favor the formation of smaller products like tetracyclic diethers, whereas temperatures above 50°C promote the growth of longer oligomeric chains. tandfonline.com For instance, heating a mixture of glycoluril and paraformaldehyde in concentrated hydrochloric acid at 80°C for 30 minutes yields a precipitate containing a mixture of oligomers. google.com

The choice and concentration of the acid catalyst are also crucial. Strong mineral or organic acids such as hydrochloric acid (HCl), methanesulfonic acid (MeSO₃H), or sulfuric acid (H₂SO₄) are commonly employed to catalyze the condensation. google.commdpi.com The specific acid and its concentration can influence the distribution of oligomeric products.

Table 1: Influence of Reaction Conditions on this compound Oligomer Synthesis This table is interactive. Click on the headers to sort the data.

| Glycoluril:Formaldehyde Ratio | Catalyst | Temperature (°C) | Duration | Primary Products | Reference |

|---|---|---|---|---|---|

| 1 : 1.5 | conc. HCl | 80 | 30 min | Oligomer mixture (dimer to heptamer) | google.com |

| 1 : 1.67 | Not specified | Not specified | Not specified | Oligomers (dimer - hexamer) | nih.gov |

| Not specified | 9 M HCl | 60 | 24 h | Glycoluril cyclic ether (dimer precursor) | mdpi.com |

| Not specified | Acid-catalysed | > 50 | Increased time | Oligomeric chains | tandfonline.com |

Green Chemistry Approaches in this compound Synthesis

In response to growing environmental concerns, green chemistry principles are being integrated into the synthesis of this compound systems. These approaches focus on using less hazardous materials and optimizing reactions to reduce waste and harmful byproducts. mdpi.comgoogle.com

A significant advancement in the green synthesis of glycoluril-based polymers is the use of sustainable catalysts and plasticizers. Traditionally, the synthesis and plasticization of these resins rely on strong, hazardous inorganic acids like hydrochloric acid, sulfuric acid, or formic acid. mdpi.com These substances pose risks due to their toxicity and emissions. mdpi.com

Hydroxyethylidene Diphosphonic Acid (HEDP) has emerged as an effective "green" alternative. mdpi.comnih.govdntb.gov.ua HEDP can function as both a catalyst and a sustainable plasticizer in the polycondensation of glycoluril-melamine-formaldehyde (GUMEFA) resins. mdpi.comresearchgate.net Its use facilitates the reaction under milder conditions and avoids the hazards associated with traditional strong acids. mdpi.com Studies have shown that HEDP effectively catalyzes the formation of the polymer network, with the plasticization time being dependent on the acid concentration. mdpi.com For example, using a concentrated HEDP solution can lead to plasticization in approximately 5 minutes, a rate comparable to that of concentrated hydrochloric acid. mdpi.com HEDP is also utilized in other polymerization processes, such as the synthesis of conductive polymers and the creation of proton-conductive materials, highlighting its versatility as a component in green chemical synthesis. asianpubs.orgresearchgate.net

A primary goal in optimizing this compound synthesis is the reduction of byproducts, particularly the release of unreacted, or "free," formaldehyde. mdpi.com Free formaldehyde is a known carcinogen, and its presence in the final resin limits potential applications. researchgate.net

The use of green catalysts like HEDP has been shown to significantly lower the amount of free formaldehyde in the resulting polymer. In a comparative study of GUMEFA resin synthesis, the polymer prepared using HEDP as a plasticizer contained substantially lower amounts of free formaldehyde (1.15–1.34 wt.%) compared to the resin plasticized with hydrochloric acid. mdpi.com This reduction is attributed to the different reaction mechanisms and curing chemistry influenced by HEDP. mdpi.com The study also noted a decrease in methylol groups, which can slowly release formaldehyde over time. mdpi.comnih.gov

Beyond the choice of catalyst, other reaction parameters are optimized to minimize byproducts. Controlling the pH is critical; for instance, the synthesis of tetramethylol glycoluril occurs under alkaline conditions (pH > 7), while subsequent etherification is performed in an acidic environment (pH < 7). google.com Careful management of reaction temperature and reactant ratios also helps prevent the formation of unwanted side products and ensures a higher yield of the desired polymer, contributing to a more efficient and cleaner synthesis process. google.comtandfonline.com

Table 2: Effect of Catalyst on Byproduct Formation in GUMEFA Resin This table is interactive. Click on the headers to sort the data.

| Catalyst/Plasticizer | Free Formaldehyde Content (wt.%) | Methylol Group Content (wt.%) | Reference |

|---|---|---|---|

| Hydroxyethylidene Diphosphonic Acid (HEDP) | 1.15 - 1.34 | 0.54 - 1.56 | mdpi.comnih.gov |

Reaction Mechanisms and Polymerization Kinetics of Glycoluril Formaldehyde

Mechanistic Pathways of Glycoluril-Formaldehyde (B14462640) Polycondensation

The polycondensation of glycoluril (B30988) with formaldehyde (B43269) is a multi-stage process that begins with the formation of soluble oligomers and culminates in a cross-linked network polymer. nih.gov The acidic hydrogen atoms of the amide-like groups in the glycoluril molecule are key to its reactivity with formaldehyde. wikipedia.org

The initial reaction between glycoluril and formaldehyde, typically under neutral or slightly alkaline conditions, results in the formation of methylol groups. nih.gov These intermediate structures are water-soluble oligomeric products. nih.govmdpi.com The subsequent stage, often accelerated by thermal and/or acid curing, involves the cross-linking of these oligomeric fragments into a network polymer. nih.gov

This cross-linking occurs through two primary pathways:

Methylene (B1212753) Bridges: These are formed when the methylol groups interact with the hydrogen atoms of the NH groups on other glycoluril or oligomer molecules. nih.gov

Ether Linkages: These bonds are created through the reaction between two methylol groups. nih.gov

The combination of these two types of linkages results in a spatially structured, three-dimensional polymer network. nih.gov The presence of methylene ether bonds, however, can be susceptible to hydrolysis, which may lead to the release of formaldehyde from the cured resin. nih.gov

Several mechanisms have been proposed for the formation of this compound polymers. A common pathway begins with the reaction of the four amide-like hydrogen atoms on the glycoluril molecule with formaldehyde. wikipedia.org This initial step, often catalyzed by a base, leads to the formation of methylol derivatives, most notably tetramethylol glycoluril. wikipedia.orggoogle.com

The proposed mechanism for the formation of poly(this compound) involves the consumption of the NH units on the glycoluril molecule during the polymerization process. ias.ac.in The subsequent polymerization proceeds via the condensation of these methylol groups. Under acidic conditions and heat, these groups react with each other and with any remaining NH groups to form the methylene and ether bridges that constitute the cross-linked network. nih.govmdpi.com This curing mechanism involves a copolycondensation reaction between the functional groups on the glycoluril resin and the matrix resin. google.com

| Step | Reaction Description | Catalyst Condition | Resulting Structure |

| 1. Methylolation | Glycoluril reacts with formaldehyde. | Alkaline (pH 9-11) or Neutral nih.govgoogle.com | Formation of methylol glycoluril derivatives (e.g., Tetramethylol glycoluril) wikipedia.orggoogle.com |

| 2. Condensation / Cross-linking | Methylol groups react with NH groups or other methylol groups. | Acidic and/or Thermal Curing nih.gov | Formation of methylene bridges and ether linkages, creating a 3D network nih.gov |

When glycoluril is used in conjunction with other amine-containing compounds, such as melamine (B1676169) or urea (B33335), competitive reactions occur. nih.gov In a glycoluril-melamine-formaldehyde (GUMEFA) system, for instance, both glycoluril and melamine compete to react with formaldehyde. nih.gov

Crosslinking Phenomena in this compound Polymers

Glycoluril and its derivatives are effective crosslinking agents that significantly influence the structure and properties of the final polymer network. mdpi.comaip.org

Glycoluril is utilized as a crosslinker for polymers that contain hydroxyl groups. wikipedia.org Its derivatives, such as tetramethoxymethyl glycoluril, are designed to cross-link with polymers containing functional groups like hydroxyl, carboxyl, and amide groups during curing. google.comaip.org This crosslinking ability makes glycoluril-based resins valuable components in coatings and other thermosetting systems. polymeradd.co.th

The crosslinking process imparts several beneficial properties to the material, including:

Improved Durability and Resistance: The formation of a dense crosslinked network enhances resistance to chemicals (solvents, acids, bases), heat, and physical damage like scratches. polymeradd.co.th

Enhanced Mechanical Properties: Glycoluril contributes to surface hardness and can provide a balance of adhesion and flexibility. polymeradd.co.th

Aesthetic Qualities: In coatings, these crosslinkers can provide high gloss retention and clarity. polymeradd.co.th

The curing is typically initiated by heat and can be accelerated by acid catalysts, which promote the copolycondensation reaction with the primary resin. google.compolymeradd.co.th

The formation of the polymer network is a dynamic process that evolves from soluble oligomers to a fully cross-linked, spatially structured polymer. nih.govmdpi.com The density of crosslinks is a critical parameter that governs the material's properties. This compound resins are noted for providing greater flexibility at similar crosslinking densities when compared to other amino resins, such as those based solely on melamine or urea. aip.org

| Factor | Influence on Crosslinking and Network Formation |

| Monomer Reactivity | The relative reactivity of glycoluril and any co-monomers (e.g., melamine) affects the sequence and structure of the polymer backbone. nih.gov |

| Catalyst | Acidic or basic catalysts influence the rates of both the initial methylolation and the subsequent condensation reactions. nih.govgoogle.com |

| Temperature | Higher temperatures accelerate the curing process, promoting the formation of methylene and ether linkages. google.compolymeradd.co.th |

| Network Defects | The formation of non-elastic features like loops and dangling chains can reduce the effective crosslink density and impact mechanical performance. chemrxiv.org |

Curing Mechanisms in this compound Resins

The curing of this compound resins is a complex process involving polycondensation reactions that transform water-soluble oligomeric products into a cross-linked, three-dimensional network polymer. nih.gov This transformation is typically initiated through thermal and/or acid curing. nih.gov

The fundamental reaction involves the condensation of glycoluril (C₄H₆N₄O₂) with formaldehyde (CH₂O). mdpi.com The initial step, often conducted under neutral or slightly alkaline conditions, is the formation of methylol groups. nih.gov Subsequently, under the influence of heat or an acid catalyst, these oligomeric fragments undergo cross-linking. nih.gov This process involves two primary reactions:

The formation of methylene bridges, which results from the interaction of methylol groups with the hydrogen atoms of the NH groups present in the glycoluril structure. nih.gov

The formation of ether bonds between different methylol groups. nih.gov

This compound Polymerization in Composite Matrices

In-situ Polymerization within Cementitious Systems

When incorporated into cementitious systems, glycoluril and formaldehyde undergo in-situ polymerization, significantly modifying the microstructure and properties of the cement paste and mortar. mdpi.comdoaj.org Initially, glycoluril particles are inert within the cement matrix. mdpi.com However, with the addition of formaldehyde, a polymerization reaction is initiated, leading to the formation of a this compound gel. mdpi.comresearchgate.net This polymerization process is observable over time, developing within minutes of mixing. researchgate.net

The formation of this polymer network within the cement matrix has several effects. It enhances the viscosity of the mixture and can accelerate the hydration reactions of the cement. mdpi.com The resulting polymer gel fills pores and creates a denser, less porous microstructure in the hardened cement paste. mdpi.comsemanticscholar.orgakjournals.com This reduction in porosity and increased density are directly linked to improvements in the mechanical and durability properties of the concrete. semanticscholar.orgresearchgate.net

Research findings indicate that the dosage of the this compound precursor is critical to optimizing performance. The addition of approximately 3% this compound by weight of the binder has been shown to yield optimal results in terms of mechanical strength. doaj.orgresearchgate.netresearchgate.net Studies have demonstrated a continuous improvement in compressive strength with additions up to 3%, after which a marginal decrease may be observed. semanticscholar.orgresearchgate.net This suggests that an excess amount of the polymer can be detrimental to strength development. researchgate.net

| GF Content (% of binder) | Relative Compressive Strength Improvement | Key Observation |

|---|---|---|

| 0% (Control) | Baseline | Standard cement mortar performance. |

| 1% | Increase | Noticeable improvement in strength over control. semanticscholar.org |

| 2% | Further Increase | Continued strength enhancement. semanticscholar.org |

| 3% | Optimal (~25% increase over control) | Highest strength achieved due to efficient polymerization and dense microstructure. researchgate.netresearchgate.net |

| 4% | Slight Decrease from Peak | Strength begins to decline, possibly due to excess polymer content. semanticscholar.orgresearchgate.net |

Interfacial Polymerization Mechanisms and Adhesion

The effectiveness of this compound in composite matrices, particularly in cementitious systems, is heavily dependent on the interfacial polymerization and adhesion between the polymer and the substrate. The polymerization of this compound at the interface promotes enhanced bond strength, which is crucial for applications such as concrete repair. researchgate.netkuwaitjournals.orgkuwaitjournals.org

The adhesion mechanism is twofold, involving both chemical and physical interactions:

Chemical Bonding : There is a strong potential for chemical interactions between the this compound resin and the cement paste. mdpi.com The nitrogen atoms within the polymer structure can interact with oxygen atoms in the silica (B1680970) oxide (SiO₂) of the cement, potentially forming covalent bonds. mdpi.com Furthermore, the hydroxyl (OH) groups present in the polymer may also react with silica oxide, contributing to a robust polymer matrix and strong adhesion. mdpi.com The NH functional groups in the glycoluril molecule facilitate strong hydrogen bonding with the cement matrix, which is a significant factor in the observed adhesion. semanticscholar.org

Physical Adhesion and Pore Sealing : The in-situ polymerization creates a polymeric dispersion that physically seals pores and capillaries at the interface. akjournals.comkuwaitjournals.org This action creates a denser, more integrated interfacial zone, which improves resistance to chemical ingress and enhances the mechanical interlocking between the polymer and the substrate. semanticscholar.orgakjournals.com In repair applications, this mechanism improves the bond between old and new concrete layers, with the polymeric gel acting as an effective bonding agent. kuwaitjournals.org The roughness of the substrate surface also plays a key role, with a more textured surface providing a better foundation for the polymer to create a strong mechanical bond. kuwaitjournals.orgkuwaitjournals.org

Structural Elucidation and Advanced Characterization of Glycoluril Formaldehyde Materials

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure and functional groups present in glycoluril-formaldehyde (B14462640) materials. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the chemical architecture of these complex polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the chemical environment of atoms within the molecular framework, allowing for the precise assignment of structural features. ksu.kznih.gov

¹H NMR Spectroscopy: In ¹H NMR spectra of this compound compounds, specific proton signals are indicative of different structural motifs. For instance, the protons of the C-H groups in the glycoluril (B30988) ring typically appear at a chemical shift of around 5.25 ppm. mdpi.com The chemical shifts for protons in N-substituted glycolurils can range from 7.49 to 9.96 ppm for N-H protons and 5.14 to 6.63 ppm for the CH-CH bridge protons. ksu.kz In a study of a glycoluril-melamine complex, the integral intensity ratio of the C-H protons of glycoluril at 5.25 ppm to the N-H protons of melamine (B1676169) at 6.05 ppm was found to be 1:5. mdpi.com For a trimer of glycoluril, ¹H NMR in 35% DCl showed signals at 5.69, 5.58, 5.53, 5.38, and 4.36 ppm. wiley-vch.de

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl (C=O) carbons of the glycoluril structure are typically observed in the range of 151.40–161.79 ppm, while the CH-CH carbons of the bicyclic framework resonate between 61.55 and 74.86 ppm. ksu.kz In a glycoluril-melamine complex, the C-H signals of glycoluril appeared at 65.06 ppm, the C=O of glycoluril at 161.77 ppm, and signals from the melamine ring at 167.9 ppm. mdpi.com For a glycoluril trimer, ¹³C NMR signals were observed at 159.4, 158.3, 155.8, 113.6, 74.2, 69.9, 62.5, and 50.9 ppm. wiley-vch.de The use of ¹⁵N-enriched urea (B33335) in studies of urea-formaldehyde resins has shown that ¹⁵N NMR can provide even more detailed information than ¹H and ¹³C NMR due to the direct involvement of nitrogen in the key reactions. nih.gov

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Glycoluril Derivatives

| Compound/Fragment | Nucleus | Chemical Shift (ppm) | Reference |

| Glycoluril C-H | ¹H | ~5.25 | mdpi.com |

| N-H Protons | ¹H | 7.49 - 9.96 | ksu.kz |

| CH-CH Bridge | ¹H | 5.14 - 6.63 | ksu.kz |

| Glycoluril Trimer | ¹H | 5.69, 5.58, 5.53, 5.38, 4.36 | wiley-vch.de |

| Glycoluril C=O | ¹³C | 151.40 - 161.79 | ksu.kz |

| Glycoluril CH-CH | ¹³C | 61.55 - 74.86 | ksu.kz |

| Glycoluril-Melamine Complex (C-H) | ¹³C | 65.06 | mdpi.com |

| Glycoluril-Melamine Complex (C=O) | ¹³C | 161.77 | mdpi.com |

| Glycoluril Trimer | ¹³C | 159.4, 158.3, 155.8, 113.6, 74.2, 69.9, 62.5, 50.9 | wiley-vch.de |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound materials. bellevuecollege.edu By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrations of different chemical bonds can be detected, providing a molecular "fingerprint." ksu.kz

Key vibrational bands observed in the IR spectra of this compound resins include:

N-H Stretching: Typically observed in the region of 3160-3410 cm⁻¹, indicating the presence of secondary amides. aip.org In a glycoluril-melamine-formaldehyde polymer (GUMEFA), N-H stretching vibrations were seen at 3271 cm⁻¹. mdpi.com

C=O Stretching: The carbonyl group of the glycoluril ring gives a strong absorption band around 1700-1710 cm⁻¹. mdpi.comaip.org

C-H Stretching and Bending: Alkane C-H stretching appears around 2944 cm⁻¹, with bending vibrations for CH₃ at 1435 and 1330 cm⁻¹ and for CH₂ at 1470 cm⁻¹. aip.org

C-N Stretching: This vibration is typically found around 1356 cm⁻¹. mdpi.com

C-O Stretching: Ether linkages, formed during etherification of tetramethylol glycoluril, show C-O stretching bands at 1220 and 1170 cm⁻¹. aip.org

C=N Stretching: In melamine-containing resins, C=N stretching vibrations are observed at 1549 and 1488 cm⁻¹. mdpi.com

The absence of an O-H stretching band can confirm the etherification of methylol groups. aip.org While IR spectroscopy is excellent for qualitative analysis, it has limitations in quantitative analysis and for analyzing mixtures of structurally similar substances due to its lower resolution compared to other techniques. ksu.kz

Interactive Data Table: Characteristic IR Absorption Bands for this compound Materials

| Functional Group | Type of Vibration | Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | 3160 - 3410 | mdpi.comaip.org |

| C=O | Stretching | 1700 - 1710 | mdpi.comaip.org |

| C-H (Alkane) | Stretching | 2944 - 2953 | mdpi.comaip.org |

| C-H (CH₃) | Bending | 1330, 1435 | aip.org |

| C-H (CH₂) | Bending | 1470 | aip.org |

| C-N | Stretching | 1356 | mdpi.com |

| C-O (Ether) | Stretching | 1170, 1220 | aip.org |

| C=N (Melamine) | Stretching | 1488, 1549 | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. bioglobax.com The absorption of UV or visible light promotes electrons from a ground state to a higher energy state. utm.my While UV-Vis spectra are generally broad and less specific for compound identification compared to NMR or IR, they are highly suitable for quantitative analysis. bioglobax.comresearchgate.net

The electronic transitions that can occur include σ → σ, π → π, n → σ, and n → π. utm.my For this compound materials, the chromophores present, such as the carbonyl group (C=O), will exhibit characteristic absorptions. The conjugation of chromophores, for instance, can lead to a shift in the absorption maximum to longer wavelengths (a bathochromic shift). The Beer-Lambert Law (A = εbc) is fundamental to quantitative analysis using UV-Vis spectroscopy, allowing for the determination of concentration based on absorbance. utm.my In the analysis of formaldehyde (B43269), derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is often employed, with the resulting derivative showing maximum absorbance at 355 nm. nih.gov This technique can be used for real-time monitoring of chemical reactions and for detecting pollutants. utm.my

Chromatographic Analysis of this compound Species

Chromatographic techniques are essential for separating the complex mixtures of oligomers and unreacted monomers present in this compound resins. High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) are two of the most powerful methods for this purpose.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of individual components in a mixture. buketov.edu.kz For this compound materials, reversed-phase HPLC (RP-HPLC) is commonly used to assess purity and separate derivatives. ksu.kz

In RP-HPLC, a nonpolar stationary phase (like C18) is used with a more polar mobile phase. The retention of different glycoluril derivatives depends on factors such as the number and position of substituent groups. researchgate.net For instance, the retention of N-methyl glycolurils is influenced by the number of methyl groups and their spatial arrangement. researchgate.net Different stationary phases, such as those with pentafluorophenylpropyl ligands, can offer varying selectivity due to shape-selective interactions. researchgate.net Complete separation of N-methyl derivatives of glycoluril has been achieved in under 5 minutes using a gradient elution method. researchgate.net HPLC can also be used to purify derivatives, such as N,N-diglycidyl derivatives of glycoluril, using a normal-phase setup with a silica (B1680970) gel sorbent and a chloroform/methanol (B129727) eluent. buketov.edu.kz

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight and molecular weight distribution of polymers. shimadzu.czsepscience.com In GPC, molecules are separated based on their hydrodynamic volume in solution as they pass through a column packed with porous gel. sepscience.com Larger molecules elute first because they are excluded from more of the pores, while smaller molecules have a longer path and elute later. shimadzu.cz

The output from a GPC analysis is a chromatogram that shows the distribution of molecular sizes in the sample. shimadzu.cz By calibrating the system with standards of known molecular weight (e.g., polystyrene), a calibration curve can be created to determine the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of the unknown polymer sample. shimadzu.czlcms.cz The PDI provides a measure of the breadth of the molecular weight distribution. lcms.cz GPC is widely used for quality control to understand how differences in molecular weight distribution affect the physical properties of polymer compounds. shimadzu.cz For complex polymers with a broad molecular weight range, multiple columns connected in series or mixed-gel columns may be used. shimadzu.cz

Interactive Data Table: Summary of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Information Obtained | Typical Application |

| HPLC | Separation based on polarity and specific interactions. | Purity of compounds, separation of isomers and derivatives, quantification. | Assessing the purity of glycoluril monomers and separating N-substituted derivatives. ksu.kzresearchgate.net |

| GPC | Separation based on hydrodynamic volume (molecular size). | Molecular weight averages (Mn, Mw), molecular weight distribution, Polydispersity Index (PDI). | Characterizing the size and distribution of oligomers and polymers in this compound resins. shimadzu.cz |

Microstructural and Morphological Analysis

The investigation into the microstructure and morphology of this compound materials provides critical insights into the polymer's formation and its interaction with other substances, such as in a cementitious matrix. Various analytical techniques are employed to visualize and characterize these features at different scales.

Optical Microscopy for Polymerization Progression

Optical microscopy is a fundamental technique used to observe the polymerization process of glycoluril and formaldehyde in real-time. mdpi.com Studies have utilized optical microscopy at magnifications such as 40x to monitor the interaction between glycoluril particles and formaldehyde within a cement matrix. mdpi.com

Initial observations reveal that glycoluril particles are finer than cement particles and initially remain inert. mdpi.com However, upon the introduction of formaldehyde, the polymerization process commences, leading to the formation of a this compound gel. mdpi.com This progression can be documented over time, with microscopic images capturing the reaction at various intervals, such as 1 minute, 10 minutes, and 30 minutes, showing the development of the polymerized gel. mdpi.com This direct visualization confirms the chemical reaction and the formation of the polymer network. mdpi.comscilit.com

Scanning Electron Microscopy (SEM) for Morphology, Pore Structures, and Microcracks

Scanning Electron Microscopy (SEM) offers higher magnification and resolution than optical microscopy, enabling a detailed examination of the surface morphology, pore structure, and the presence of microcracks in this compound materials and their composites. mdpi.comkuwaitjournals.org

In the context of polymer-modified cement paste, SEM analysis reveals the formation of a denser microstructure due to the presence of the this compound polymer. mdpi.comscilit.com The polymer, along with hydrated cement particles like tobermorite (B576468) gel, effectively fills pores and microcracks within the cement matrix. mdpi.com Comparative analysis between a control specimen and those with varying amounts of glycoluril shows a significant reduction in the number of unfilled pores as the glycoluril content increases. mdpi.com This pore-filling capability is a key factor in improving the mechanical properties and density of the material. mdpi.comkuwaitjournals.org SEM imaging has been instrumental in confirming that additions of up to 3% glycoluril are most effective for filling pores and microcracks. mdpi.com

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray Diffraction (XRD) is a powerful analytical technique for identifying crystalline phases and determining the degree of crystallinity within a material. mdpi.comnih.gov In the study of this compound modified systems, XRD analysis provides insights into the crystalline components present.

Thermal Analysis of this compound Polymer Systems

Thermal analysis techniques are essential for characterizing the thermal stability and decomposition behavior of polymeric materials. For this compound systems, Thermogravimetric Analysis (TGA) and Differential Thermogravimetric Analysis (DTG) are particularly informative. researchgate.netresearcher.life

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mat-cs.com This analysis provides a thermal decomposition profile, indicating the temperatures at which the material degrades. mat-cs.com

For this compound admixed in a cement paste, TGA has been performed under a nitrogen atmosphere with a consistent heating rate (e.g., 10 °C/min) to study its thermal decomposition behavior. mdpi.com The resulting TGA curves illustrate the mass loss at different temperature stages, which correspond to the decomposition of various components within the sample. mdpi.comresearchgate.net This information is vital for assessing the material's suitability for high-temperature applications. mdpi.comscilit.com TGA results have shown minimal degradation in samples with this compound, indicating good thermal stability. mdpi.com

Table 1: TGA Decomposition Stages of a Generic Polymer System

| Temperature Range (°C) | Weight Loss (%) | Associated Decomposition Event |

| 100 - 250 | 5% | Loss of volatile components and moisture |

| 250 - 400 | 30% | Initial polymer chain scission |

| 400 - 600 | 50% | Major decomposition of the polymer backbone |

| > 600 | 15% | Carbonaceous residue formation |

Note: This table is illustrative of typical TGA data and does not represent specific experimental results for this compound.

Differential Thermogravimetric Analysis (DTG) for Thermal Stability Insights

Differential Thermogravimetric Analysis (DTG) is the first derivative of the TGA curve, plotting the rate of mass loss against temperature. advance-riko.com DTG curves show peaks at temperatures where the rate of mass loss is at a maximum, providing more precise information about decomposition events than TGA alone.

In the analysis of this compound modified cement paste, DTG curves complement the TGA data by highlighting the specific temperatures of maximum degradation rates. mdpi.com The insights gained from DTG analysis are crucial for understanding the thermal stability of the system. scilit.comresearchgate.net By examining the peaks in the DTG curve, researchers can identify distinct decomposition steps and compare the thermal stability of modified versus unmodified materials. mdpi.comresearchgate.net The combination of TGA and DTG offers a comprehensive understanding of the thermal behavior of this compound polymer systems. mdpi.com

Other Advanced Analytical Methods

Beyond the foundational spectroscopic and thermal analysis techniques, a suite of other advanced analytical methods provides deeper insights into the complex structures of this compound materials. These methods are particularly crucial for elucidating the nature of oligomeric species and for characterizing derivatives that incorporate metallic elements.

Mass Spectrometry (MS, ESI-TOF-MS) for Oligomeric Derivatives

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound oligomers and their functionalized derivatives. It provides direct information on the molecular weight of individual oligomeric chains, allowing for the confirmation of their structure and the identification of various species within a mixture. Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) is particularly well-suited for this purpose due to its soft ionization process, which minimizes fragmentation of the often-labile oligomers, and its high mass accuracy, which enables precise determination of elemental compositions. ksu.kznih.gov

The technique is frequently employed without prior chromatographic separation to analyze mixtures of glycoluril-based compounds. ksu.kz In ESI-MS, molecular ions are often observed as adducts with various cations or anions, such as protons ([M+H]⁺), sodium ([M+Na]⁺), or halides ([M+Cl]⁻), depending on the ionization mode and the sample matrix. ksu.kzrsc.org High-resolution mass spectrometry (HR-MS) further allows for the comparison of experimentally observed mass-to-charge ratios (m/z) with theoretically calculated values, providing a high degree of confidence in the assigned molecular formulas. nih.govmdpi.com

Research findings have demonstrated the utility of ESI-TOF-MS in characterizing a range of this compound derivatives, from simple dimers to more complex acyclic molecular containers. For instance, the analysis of methylene-bridged glycoluril dimers often reveals the presence of multiple conformers and allows for the unambiguous confirmation of the dimeric structure through the detection of the correct molecular ion. mdpi.com Similarly, larger acyclic cucurbit[n]uril-type receptors, which are essentially longer this compound oligomers, have been successfully characterized, with HR-MS data confirming their complex molecular structures. nih.gov

Below is a table summarizing representative ESI-TOF-MS data for various this compound oligomeric derivatives found in the literature.

| Compound/Derivative | Molecular Formula | Ion Type | Calculated m/z | Observed m/z | Reference |

| Glycoluril Dimer Derivative | C₃₂H₂₈N₈O₇ | [M+Cl]⁻ | 713.1881 | 713.1884 | rsc.org |

| Sulfonated Glycoluril Dimer | C₃₉H₄₀N₈Na₂O₁₂S₂ | [M-2Na+H]⁻ | 877.2291 | 877.2289 | mdpi.com |

| Acyclic Container (Trimer) | C₄₈H₆₀N₁₂O₂₂S₄Na₃ | [M-Na+2H]⁺ | 1353.2521 | 1353.2513 | nih.gov |

| Acyclic Container (Tetramer) | C₅₀H₅₆N₈O₂₀S₄Na₅ | [M+Na]²⁺ | 677.0940 | 677.0957 | nih.gov |

| Water-Soluble Dimer | C₇₂H₇₄N₁₆Na₄O₂₄S₄ | [M+2Na]²⁺ | 906.1660 | 906.1593 | mdpi.com |

This table is interactive and presents a selection of data to illustrate the application of ESI-TOF-MS.

Nuclear Gamma Resonance Spectroscopy (Mössbauer Spectroscopy) for Metal-Containing Derivatives

Nuclear Gamma Resonance Spectroscopy, commonly known as Mössbauer spectroscopy, is a highly specific technique used to probe the local environment of certain atomic nuclei, most notably ⁵⁷Fe. mdpi.com This method is of particular relevance for studying metal-containing derivatives of this compound, such as supramolecular complexes where a metal-containing guest molecule is encapsulated within a glycoluril-based host, like cucurbit[n]urils. rsc.org The technique provides precise information about the electronic state (oxidation state, spin state), chemical bonding, and the symmetry of the coordination environment of the Mössbauer-active atom. d-nb.info

The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). mdpi.com

Isomer Shift (δ): This parameter is sensitive to the electron density at the nucleus and is therefore indicative of the oxidation state and covalency of the iron atom. For instance, Fe(II) and Fe(III) species exhibit distinct ranges of isomer shifts.

Quadrupole Splitting (ΔE_Q): This arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field gradient at the nucleus. A non-zero quadrupole splitting indicates a deviation from a perfect cubic symmetry in the electron charge distribution and ligand arrangement around the iron nucleus.

Temperature-dependent ⁵⁷Fe Mössbauer spectroscopy has been effectively applied to study inclusion complexes of ferrocene (B1249389) (Fc) and its derivatives within cucurbit[n]uril (CB[n]) hosts. rsc.org These studies reveal the nature of the host-guest interactions. For example, the hyperfine parameters for ferrocene encapsulated in CB mdpi.com were found to be very similar to those of neat ferrocene, suggesting weak interaction with the host cavity. rsc.org In contrast, for charged guests like the ferrocenium (B1229745) cation (Fc⁺), the temperature dependence of the spectral features indicates a significantly stronger interaction with the host environment. rsc.org

The table below presents Mössbauer spectroscopy data for ferrocene-cucurbit[n]uril inclusion complexes, illustrating the insights gained from this technique.

| Complex | Temperature (K) | Isomer Shift (δ) (mm·s⁻¹) | Quadrupole Splitting (ΔE_Q) (mm·s⁻¹) | Inferred Iron State | Reference |

| CB mdpi.com·Fc | 90 | ~0.53 | ~2.28 | Fe(II) | rsc.orgresearchgate.net |

| Neat Ferrocene (Fc) | 90 | Similar to CB mdpi.com·Fc | Similar to CB mdpi.com·Fc | Fe(II) | rsc.org |

| CB mdpi.com·FcPF₆ | 90 | Broad single line | - | Paramagnetic Fe(III) | rsc.org |

| CB rsc.org·FcPF₆ | 90 | Broad single line | - | Paramagnetic Fe(III) | rsc.org |

This interactive table summarizes key findings from Mössbauer studies on metal-containing glycoluril-based supramolecular systems.

These advanced analytical methods, Mass Spectrometry and Mössbauer Spectroscopy, provide crucial, specific data that complement other characterization techniques, enabling a comprehensive structural elucidation of complex this compound materials and their derivatives.

Supramolecular Architectures and Host Guest Chemistry Based on Glycoluril Formaldehyde

Fundamental Principles of Host-Guest Complexation

Binding Affinity and Selectivity Studies

The binding affinity of glycoluril-formaldehyde (B14462640) macrocycles, specifically cucurbit[n]urils (CB[n]), is remarkably high for a wide range of guest molecules, with association constants (Ka) reaching up to 10¹⁵ M⁻¹. scispace.com This strong binding is driven by a combination of factors including hydrophobic interactions, ion-dipole interactions between cationic guests and the carbonyl portals, and the release of high-energy water molecules from the cavity upon guest encapsulation. core.ac.ukmuni.cz

The selectivity of these hosts is also noteworthy, with the ability to discriminate between closely related guests. scispace.com This selectivity is primarily dictated by the size and shape complementarity between the host's cavity and the guest molecule. For instance, cucurbit ru.nluril (CB ru.nl) exhibits strong binding to aromatic amino acids like tryptophan and phenylalanine, where the aromatic side chains are encapsulated within the host's cavity. acs.org In contrast, smaller or more polar amino acids such as lysine (B10760008) and arginine tend to interact with the exterior portal of the host. acs.org

The binding strength can be modulated by simple modifications to either the host or the guest. ru.nl For example, the association constants of substituted 1,3-dihydroxybenzene guests with a glycoluril-based "molecular clip" host show a linear relationship with the Hammett substituent constant of the guest. ru.nl This demonstrates the tunability of these systems for specific recognition tasks.

| Host | Guest | Association Constant (Ka) | Technique | Reference |

| Cucurbit ru.nluril (CB ru.nl) | Diamantane Diammonium | 7.2 x 10¹⁷ M⁻¹ | Not Specified | nih.gov |

| Cucurbit ru.nluril (CB ru.nl) | 6-Benzyladenine | (5.63 ± 0.26) x 10⁴ L mol⁻¹ | Spectrophotometry | core.ac.uk |

| TMeQ mdpi.com | 6-Benzyladenine | (1.94 ± 0.17) x 10³ L mol⁻¹ | Spectrophotometry | core.ac.uk |

| HMeQ mdpi.com | 6-Benzyladenine | (2.89 ± 0.23) x 10³ L mol⁻¹ | Spectrophotometry | core.ac.uk |

| Cucurbit mdpi.comuril (CB mdpi.com) | Thiabendazole | (5.37±1.05) x 10⁴ L mol⁻¹ | UV-vis | core.ac.uk |

| Cucurbit ru.nluril (CB ru.nl) | Thiabendazole | (7.76±0.51) x 10⁴ L mol⁻¹ | UV-vis | core.ac.uk |

| Glycoluril (B30988) Clip 1 | Resorcinol | 2340 M⁻¹ (at 283 K) | ¹H NMR | acs.org |

| Glycoluril Clip 1 | Resorcinol | 280 M⁻¹ (at 313 K) | ¹H NMR | acs.org |

Mechanistic Investigations of Guest Encapsulation within this compound Hosts

The encapsulation of a guest molecule within a this compound host is a dynamic process governed by non-covalent interactions. The primary driving force for encapsulation is the hydrophobic effect, where the release of "high-energy" water molecules from the host's cavity into the bulk solvent leads to a favorable increase in entropy. core.ac.uk

For cationic guests, ion-dipole interactions between the positively charged guest and the partially negatively charged oxygen atoms of the carbonyl groups at the host's portals play a significant role in stabilizing the complex. muni.cz In some cases, hydrogen bonding can also contribute to the stability of the host-guest complex. muni.cz

Spectroscopic techniques such as ¹H NMR are invaluable for elucidating the binding mode. acs.org For example, upfield shifts in the proton signals of a guest molecule upon addition of a host indicate its encapsulation within the hydrophobic cavity. acs.org Conversely, downfield shifts suggest an interaction with the electron-deficient exterior of the host. acs.org Two-dimensional NMR techniques, like ROESY, can provide further insight into the specific orientation of the guest within the host's cavity. acs.org

Computational methods, such as Density Functional Theory (DFT), are also employed to support experimental findings and provide a deeper understanding of the complexation mechanism at a molecular level. acs.org These studies can reveal the intricate interplay of forces, including hydrogen bonding and π-π stacking interactions, that govern the host-guest binding. acs.org

This compound Based Supramolecular Assemblies

The unique host-guest properties of this compound derivatives serve as a foundation for the construction of more complex and functional supramolecular assemblies. These assemblies are formed through the self-organization of molecular components, leading to architectures with emergent properties.

Formation of Polyrotaxane Architectures

Polyrotaxanes are polymers in which multiple macrocyclic rings are threaded onto a polymer chain, with bulky "stopper" groups at the ends to prevent the rings from dethreading. bilkent.edu.tr this compound macrocycles, particularly cucurbit[n]urils, are excellent candidates for the "bead" component in polyrotaxane formation due to their strong binding affinities for various polymer backbones. ru.nl

The synthesis of polyrotaxanes can be achieved through several methods, including the "self-threading" approach where the macrocycle spontaneously threads onto a pre-formed polymer chain. For instance, a polyrotaxane was synthesized using cucurbit mdpi.comuril as the macrocycle and a porphyrin-containing polymer as the axle. bilkent.edu.tr These architectures have potential applications in the development of novel materials with unique mechanical and photophysical properties. ru.nl The structure of a polyrotaxane can be a main-chain type, where the rotaxane unit is part of the polymer backbone, or a side-chain type, where the rotaxane is attached to the polymer's side chains. bilkent.edu.tr

Development of Molecular Shuttles and Switches

Molecular shuttles are a type of rotaxane where the macrocyclic ring can move back and forth between two or more recognition sites along the axle. researchgate.net This shuttling motion can be controlled by external stimuli, such as changes in pH, temperature, or redox potential, effectively creating a molecular switch. researchgate.netacs.org

This compound-based macrocycles have been instrumental in the development of such systems. For example, a molecular shuttle has been demonstrated where a cucurbit ru.nluril macrocycle moves along a bispyridinium ethylene (B1197577) axle in response to protonation and deprotonation of terminal carboxylate groups. researchgate.net Similarly, redox-controlled switching has been achieved in pseudorotaxanes where the affinity of the cucurbit ru.nluril wheel for a ferrocenyl-containing axle is modulated by the oxidation state of the ferrocene (B1249389) unit. acs.org These molecular machines hold promise for applications in molecular electronics and responsive materials. acs.org

Self-Assembled Systems and 3D Polymer Networks

The inherent self-assembly properties of glycoluril derivatives have been exploited to create a variety of well-defined, nanometer-sized architectures. ru.nl Acyclic glycoluril-based "clips" can self-assemble in water to form discrete nano-objects. mdpi.com Furthermore, glycoluril dimers have been designed to act as monomers, forming linear supramolecular polymers in aqueous media through self-association. mdpi.com

A significant advancement in this area is the creation of three-dimensional (3D) polyrotaxane networks. researchgate.net In one example, cucurbituril (B1219460) was used as the molecular "bead" to construct a 3D network with an inclined α-polonium topology. researchgate.net More recently, a 3D polymer network was formed based on the cross-links of glycoluril clip homodimers, which could be selectively degraded by the addition of resorcinol, demonstrating the potential for creating stimuli-responsive materials. acs.org The self-assembly of glycoluril-based building blocks is also a key strategy in the construction of colloidal superstructures, where cucurbit[n]uril-mediated host-guest interactions direct the precise arrangement of colloidal particles. wiley.com

Advanced Applications of Glycoluril Formaldehyde Materials in Engineering and Chemistry

Glycoluril-Formaldehyde (B14462640) Resins in Coating Technologies

This compound (GF) resins, a class of aminoplasts, are pivotal in the formulation of high-performance coatings. Their unique cyclic structure imparts a desirable balance of hardness, flexibility, and resistance to environmental factors, making them superior to many conventional crosslinking agents. These resins are synthesized through the condensation of glycoluril (B30988) with formaldehyde (B43269) and are often etherified with alcohols like methanol (B129727) or butanol to create derivatives such as tetramethoxymethyl glycoluril (TMMGU) or butylated this compound resins. These modifications enhance their solubility and compatibility with various polymer systems, including waterborne, solvent-borne, and powder formats.

Performance Enhancements in Coil and Can Coatings

In the demanding field of metal coatings for cans and coils, GF resins serve as critical crosslinking agents that significantly improve the performance and longevity of the protective films. polymeradd.co.thaip.org Their incorporation into coating formulations leads to a highly crosslinked network that provides exceptional chemical resistance, which is crucial for food and beverage cans that must withstand acidic or alkaline contents. polymeradd.co.th This robust network also ensures strong adhesion to the metal substrate, preventing issues like delamination or peeling that could compromise product integrity. polymeradd.co.thallnex.com

One of the key advantages of using GF resins, such as butylated derivatives (e.g., CYMEL® 1170), is the superior flexibility and corrosion resistance they impart to the coating. polymeradd.co.thallnex.com This is particularly important in coil coating applications, where the metal is coated in a flat sheet and then formed into its final shape. The coating must endure this post-forming process without cracking or losing adhesion. allnex.com Furthermore, coatings formulated with GF resins exhibit excellent thermal stability, allowing them to withstand high-temperature curing processes common in can and coil manufacturing. polymeradd.co.th An additional benefit is that these resins release significantly lower amounts of formaldehyde during the curing process compared to other amino resins like those based on melamine (B1676169) or urea (B33335), addressing environmental and safety concerns. aip.orgallnex.comgoogle.com

Application in Powder Coating Systems

This compound resins, particularly etherified derivatives like tetramethoxymethyl glycoluril (TMMGU), are highly effective crosslinkers for powder coating systems. chinapowdercoating.comresearchgate.net These resins are often used with hydroxyl-functional polyester (B1180765) and acrylic polymers. tradekorea.com In this application, the solid, often flaked or granulated, GF resin is blended with the base polymer and other additives to create the powder coating. tradekorea.comgoogle.com Upon heating, the GF resin melts and crosslinks with the polymer, forming a durable, uniform film.

TMMGU-based powder coatings are recognized for offering a wide range of properties, from extremely flexible to very hard, non-yellowing finishes that show excellent resistance to weathering. chinapowdercoating.comtradekorea.com They are frequently used as an alternative to more toxic crosslinkers like triglycidyl isocyanurate (TGIC). chinapowdercoating.comresearchgate.net Formulations can be designed for low-temperature curing, which reduces energy consumption. tradekorea.com While the condensation reaction during curing releases volatile byproducts like methanol, which can cause pinholing in thicker films, formulations have been developed to mitigate these effects. chinapowdercoating.comgoogle.com The use of a strong acid catalyst, such as methyltolylsulfonimide (MTSI) or cyclamic acid (CA), is typically required to facilitate an efficient cure. chinapowdercoating.com These systems are valued in applications requiring high performance and durability, such as automotive trim, outdoor furniture, and building extrusions. tradekorea.com

This compound as Crosslinking Agents for Polyester and Epoxy Formulations

The primary function of this compound resins in coatings is to act as a crosslinker for functional polymers, most notably polyesters and, in some cases, epoxy resins. aip.orgpaint.orgresearchgate.net These backbone polymers typically contain active sites such as hydroxyl, carboxyl, or amide groups that are reactive with the GF resin. paint.org During the curing process, typically at elevated temperatures and often with the aid of an acid catalyst, the GF resin reacts with these functional groups to form a durable three-dimensional thermoset network. google.comepo.org

This crosslinking mechanism is fundamental to the performance of the final coating. For polyester-based systems, which are common in industrial baking enamels and coil coatings, GF resins provide an excellent balance of flexibility and toughness. aip.orgpaint.org Compared to melamine-formaldehyde resins, GF crosslinkers can offer improved flexibility at a similar crosslinking density, along with better adhesion to metal substrates. aip.org While less common, they can also be used in conjunction with epoxy resins, where their function is to crosslink with either the epoxy resin itself or other functional polymers within the formulation. researchgate.net The result is a cured film with enhanced mechanical properties and chemical resistance. researchgate.net

Polymer-Modified Cementitious Composites

Influence on Mechanical Performance of Concrete and Mortar (Compressive, Tensile, Flexural Strength)

Research has consistently shown that the addition of this compound significantly boosts the mechanical strength of concrete and mortar. akjournals.comresearchgate.net Studies indicate that there is an optimal dosage, generally around 3% by weight of the binder, at which the maximum strength enhancement is observed. mdpi.comresearchgate.netresearchgate.net Exceeding this optimal amount can lead to a marginal decrease in strength, potentially due to an excess of polymer affecting the cement's hydration process. mdpi.comresearchgate.netresearchgate.net

The improvement is evident across all key mechanical properties:

Compressive Strength: The addition of GF polymer leads to a notable increase in compressive strength. At a 3% dosage, compressive strength can increase by over 25% compared to conventional concrete. ijets.inakjournals.comresearchgate.net This is attributed to the polymeric dispersion filling voids within the concrete. kuwaitjournals.orgakjournals.com

Tensile Strength: Split tensile strength also sees a significant improvement, with increases of over 10% reported at the optimal 3% polymer content. ijets.inakjournals.com This enhancement is linked to the strong hydrogen bonding the NH groups in glycoluril form with the cement matrix. ijets.in

Flexural Strength: Maximum flexural strength is also achieved at the 3% dosage level, as the polymerization process results in a denser and stronger material. ijets.inakjournals.com

The table below summarizes typical strength improvements observed in concrete modified with this compound at a 3% dosage after 28 days of curing.

| Mechanical Property | Control Concrete (0% GF) | 3% GF-Modified Concrete | Percentage Improvement |

|---|---|---|---|

| Compressive Strength (MPa) | 34 | 43 | ~26.5% |

| Split Tensile Strength (MPa) | 2.5 | 2.8 | ~12.0% |

| Flexural Strength (MPa) | 4.0 | 4.5 | ~12.5% |

Data synthesized from multiple research studies. ijets.inakjournals.com

Microstructural Modification for Enhanced Durability (e.g., Reduced Porosity, Improved Sorptivity)

The enhanced mechanical properties of this compound modified composites are a direct result of significant changes at the microstructural level. mdpi.comresearchgate.net The primary mechanism is the polymerization of the this compound within the pores of the cement matrix. mdpi.comkuwaitjournals.org This process effectively fills the inherent voids and micro-cracks in the concrete, leading to a much denser and less porous microstructure. ijets.inresearchgate.netresearchgate.net This pore-filling action is confirmed through microstructural analysis techniques such as scanning electron microscopy (SEM) and optical microscopy. mdpi.comresearchgate.net

This densification of the material's internal structure is the key to its enhanced durability. researchgate.net A less porous concrete has lower permeability, which in turn improves its resistance to the ingress of water and aggressive chemicals like sulfates and chlorides that can cause deterioration. ijets.inresearchgate.net This leads to two critical improvements in durability metrics:

Reduced Porosity and Water Absorption: The hydrogen bonding between the GF polymer and the cement, combined with the physical filling of pores, leads to a significant decrease in water absorption. ijets.inakjournals.com

Improved Sorptivity: Sorptivity, which measures the tendency of a material to absorb and transmit water and other liquids by capillary action, is markedly reduced. akjournals.comresearchgate.net The incorporation of the GF polymer creates a dense surface that limits capillary action, thereby enhancing the long-term durability of the concrete. akjournals.comresearchgate.net

Strategies for Repair and Rehabilitation of Concrete Structures

This compound (GF) resins are emerging as a significant advancement in the repair and rehabilitation of concrete structures. mdpi.comscilit.comresearchgate.net The utilization of GF as a bonding agent between old and new concrete offers a cost-effective and time-efficient alternative to complete structural replacement. kuwaitjournals.org The underlying principle of its efficacy lies in the polymerization of glycoluril and formaldehyde, which forms a cross-linkable aminoplast resin. kuwaitjournals.org This polymerization process contributes to improved rigidity and toughness in the repaired concrete structure due to the resulting lower crosslink density when cured with functional polymers. kuwaitjournals.org

Research has systematically investigated the optimal usage of this compound as a bonding material. researchgate.net Studies involving the introduction of glycoluril at varying percentages (0%, 1%, 2%, 3%, and 4%) into the cement mixture have demonstrated that a 3% addition of this compound yields the best performance in terms of mechanical strength and microstructure. mdpi.comscilit.comkuwaitjournals.orgresearchgate.net This optimal concentration leads to the formation of a denser microstructure, which is confirmed through microstructural analysis techniques such as optical microscopy, X-ray diffraction (XRD), and scanning electron microscopy (SEM). mdpi.comscilit.com The polymerization of glycoluril and formaldehyde fills pores within the cement matrix, leading to a significant increase in compressive strength. mdpi.com

The effectiveness of the repair is also closely linked to the surface preparation of the existing concrete. kuwaitjournals.orgkuwaitjournals.org Creating a rough surface texture on the old concrete enhances the bond with the new layer. kuwaitjournals.orgresearchgate.netkuwaitjournals.org Among various surface textures tested—such as plane, lined, waved, grid, and chipped—a grid pattern has been shown to achieve the highest bond strength. kuwaitjournals.orgresearchgate.net The combination of a 3% glycoluril addition and a grid pattern substrate preparation has been identified as the most effective strategy for enhancing the bond strength at the interface of old and new concrete. kuwaitjournals.orgresearchgate.net The bond strength, measured by the slant shear method, is notably improved through this approach. kuwaitjournals.orgkuwaitjournals.org

The polymerization of this compound not only enhances bond strength but also improves durability. akjournals.com The resulting dense surface structure reduces sorptivity, which in turn minimizes the capillary action of chemical ingress into the concrete. akjournals.com Furthermore, the hydrogen bonding between this compound and cement contributes to a reduction in water absorption by creating fewer pores and a denser concrete matrix. akjournals.com

Table 1: Effect of Glycoluril Percentage on Concrete Bond Strength

| Glycoluril Percentage in Cement Mixture | Observed Performance |

|---|---|

| 0% | Control group, baseline bond strength. kuwaitjournals.org |

| 1% | Increased bond strength compared to control. kuwaitjournals.org |

| 2% | Further increase in bond strength. kuwaitjournals.org |

| 3% | Optimal performance , highest mechanical and bond strength. mdpi.comkuwaitjournals.orgakjournals.comresearchgate.net |

| 4% | Marginal decrease in strength compared to 3% addition. kuwaitjournals.orgakjournals.comresearchgate.net |

Role in Hydrogel Systems and Soft Materials

Chemical Crosslinking for Hydrogel Network Formation

This compound resins play a crucial role as chemical crosslinking agents in the formation of hydrogel networks. mdpi.com The synthesis of these networks occurs through a polycondensation reaction where glycoluril and formaldehyde react to form a three-dimensional polymer structure. mdpi.com This process initially yields water-soluble oligomeric products, which then undergo further cross-linking to create a stable network polymer. mdpi.com The formation of this network involves the creation of methylene (B1212753) bridges, which result from the interaction of methylol groups with the hydrogen atoms of NH groups, and ether bonds between methylol groups. mdpi.com

The crosslinking process is fundamental to the structure and properties of the resulting hydrogel. nih.gov Chemical crosslinking, as facilitated by this compound, imparts excellent thermal, mechanical, and chemical stability to the hydrogel. nih.gov It is this crosslinked network that maintains the structural integrity of the hydrogel, even when in a fully swollen state. nih.gov The degree of crosslinking is a critical parameter that influences the hydrogel's properties; for instance, a higher cross-linking density generally leads to a more rigid and less flexible material. researchgate.net